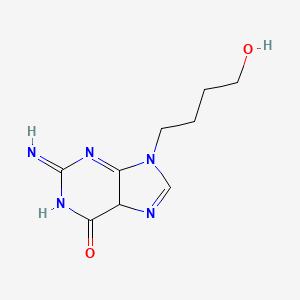
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one is a compound belonging to the class of purines Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxybutyl)-2-imino-5H-purin-6-one typically involves the reaction of appropriate purine derivatives with 4-hydroxybutyl groups. One common method involves the use of tosylate precursors and specific reagents like [18F]KF . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave-assisted synthesis and the use of environmentally friendly solvents are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .
科学的研究の応用
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-(4-hydroxybutyl)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as thymidine kinase. This interaction can inhibit the activity of the enzyme, leading to antiviral effects. The compound’s structure allows it to mimic natural substrates, thereby interfering with biological pathways .
類似化合物との比較
Similar Compounds
9-(4-hydroxybutyl)-N2-phenylguanine: Known for its antiviral properties and interaction with thymidine kinase.
9-(4-hydroxybutyl)guanine: Exhibits similar antiviral activities but differs in its pharmacokinetic properties.
Uniqueness
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one is unique due to its specific structural features that allow it to interact with molecular targets in a distinct manner.
特性
分子式 |
C9H13N5O2 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
9-(4-hydroxybutyl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5-6,15H,1-4H2,(H2,10,13,16) |
InChIキー |
BEJWQOYSOUSKFU-UHFFFAOYSA-N |
正規SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


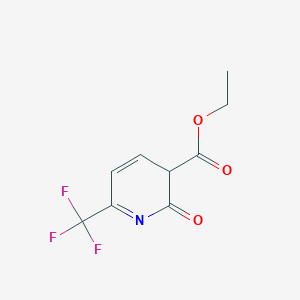
![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)

![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)
amine](/img/structure/B12348865.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
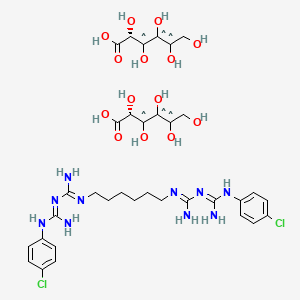
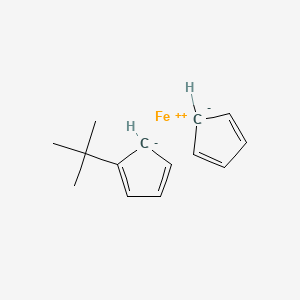
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
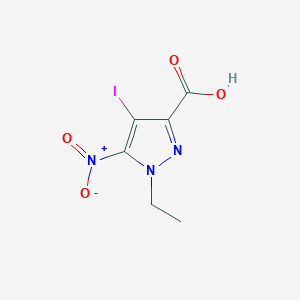
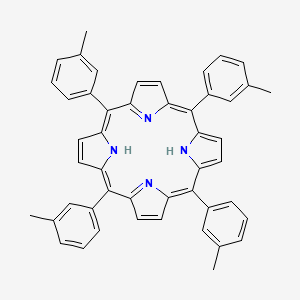
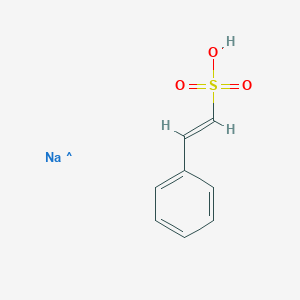
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
